N-fluoroacetyl-D-glucosamine
Description
Properties
CAS No. |
4495-81-2 |
|---|---|
Molecular Formula |
C8H14FNO6 |
Molecular Weight |
239.20 g/mol |
IUPAC Name |
2-fluoro-N-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H14FNO6/c9-1-6(14)10-4(2-11)7(15)8(16)5(13)3-12/h2,4-5,7-8,12-13,15-16H,1,3H2,(H,10,14)/t4-,5+,7-,8-/m0/s1 |
InChI Key |
VEJLAIIDMLUTRB-JJJMYNALSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](C=O)NC(=O)CF)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)CF)O)O)O)O |
Other CAS No. |
4495-81-2 |
Synonyms |
N-fluoroacetyl-D-glucosamine N-fluoroacetyl-D-glucosamine, alpha-D-glucopyranose isomer N-fluoroacetyl-D-glucosamine, alpha-D-glucose isomer N-fluoroacetyl-D-glucosamine, beta-D-glucopyranose isomer N-fluoroacetyl-D-glucosamine, beta-D-glucose isome |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Fluoroacetyl D Glucosamin
Stereoselective Synthesis of N-Fluoroacetyl-D-glucosamine
The creation of this compound with the correct three-dimensional arrangement of atoms is a significant challenge in carbohydrate chemistry. researchgate.net The stereoselective synthesis is crucial as the biological activity of these molecules is highly dependent on their structure.
Chemical Fluorination Strategies (e.g., Deoxyfluorination)
Deoxyfluorination is a key strategy for introducing fluorine into the sugar ring. This process involves replacing a hydroxyl (-OH) group with a fluorine atom. One common reagent used for this purpose is diethylaminosulfur trifluoride (DAST). nih.govbeilstein-journals.org The reaction with DAST typically proceeds with an inversion of configuration at the targeted carbon atom. nih.gov For instance, fluorination at the C6 primary hydroxyl group is often achieved using DAST, and this reaction can be enhanced by microwave irradiation. nih.govbeilstein-journals.org
The introduction of fluorine at secondary hydroxyl groups, such as those at the C3 and C4 positions, can also be accomplished with DAST or by reacting sulfonate esters (like mesylates or triflates) with a nucleophilic fluorine source such as potassium fluoride (B91410) (KF) or tetrabutylammonium (B224687) fluoride (TBAF). nih.gov A notable approach involves the retentive DAST fluorination of 2-azido-4-O-benzyl-2-deoxy-1,6-anhydro-β-ᴅ-glucopyranose to access the 3-fluoro-GlcNAc analogue. nih.gov
Key intermediates in these syntheses are often fluorinated glucosazide and galactosazide thioglycosides, which are prepared from deoxyfluorinated 1,6-anhydro-2-azido-β-D-hexopyranose precursors. researchgate.netnih.govbeilstein-journals.orgbeilstein-archives.org The synthesis is completed through a series of steps including nucleophilic deoxyfluorination at C4 and C6, hydrolysis of the thioglycoside, and conversion of the azide (B81097) group to an acetamide (B32628). researchgate.netnih.govbeilstein-journals.orgdoaj.org
Protecting Group Chemistry in this compound Synthesis
Protecting groups are essential in carbohydrate synthesis to mask reactive functional groups and direct the course of reactions. nih.govwiley-vch.de In the synthesis of this compound, protecting groups play a critical role in achieving regioselectivity and stereoselectivity.
A common strategy involves the use of bulky protecting groups like di-tert-butylsilylidene to mask the C4 and C6 hydroxyl groups, which allows for selective reactions at other positions. wiley-vch.de Benzyl and acetyl groups are also frequently used to protect hydroxyl groups. acs.org The choice of protecting group can significantly influence the reactivity and the stereochemical outcome of glycosylation reactions. nih.gov For example, the N-acetyl group in glucosamine (B1671600) donors can impact the reactivity and stereoselectivity compared to its glucose counterparts. researchgate.net
The strategic application and subsequent removal of these protecting groups are critical steps. For instance, an N-trichloroacetyl group can be used to chemoselectively protect the amino group of glucosamine due to its higher nucleophilicity compared to the hydroxyl groups. wiley-vch.de The stability of protecting groups under various reaction conditions is also a key consideration to prevent unwanted side reactions. nih.gov
Anomeric Control in Glycosylation Reactions
Controlling the stereochemistry at the anomeric center (C1) during glycosylation is paramount for the synthesis of complex carbohydrates. researchgate.netnih.gov The formation of either an α- or β-glycosidic linkage is influenced by several factors, including the nature of the glycosyl donor, the acceptor, the promoter system, and the protecting groups. researchgate.net
In the synthesis of fluorinated glucosamine analogs, achieving α-selectivity can be particularly challenging. researchgate.net Research has shown that introducing a 6-O-acyl protecting group on 3-fluoro and 4-fluoro glucosazide thiodonors can induce moderate α-selectivity in glycosylation reactions. researchgate.net This selectivity can be further improved by adjusting the reactivity of the acceptor molecule. researchgate.net For 3,6-di-O-acyl-4-fluoro analogues, excellent stereoselectivity has been reported. researchgate.net
The use of specific protecting groups can have a profound directing effect. For example, a 4,6-di-tert-butylsilylene protecting group in C3 fluoro donors has been shown to result in exclusive α-selectivity in glycosylations with galacto-configured donors. researchgate.net Conversely, reactive acceptors tend to favor the formation of 1,2-trans-β-glycosides with both D-gluco and D-galacto donors. researchgate.net The mechanism of these reactions is complex and can involve the formation of transient intermediates like covalent α-triflates. researchgate.net
Synthesis of N-Fluoroacetyl-D-glucosamin Analogs
The synthesis of analogs of this compound, including multi-fluorinated derivatives and functionalized probes, is an active area of research aimed at developing tools to study biological processes.
Multi-fluorinated Derivatives of Glucosamine and Galactosamine
The introduction of multiple fluorine atoms into the glucosamine and galactosamine scaffold has emerged as a strategy to modulate their biological properties, such as protein affinity, metabolic stability, and lipophilicity. researchgate.netnih.govbeilstein-journals.orgbeilstein-archives.org Synthetic routes have been developed to produce a range of mono-, di-, and trifluorinated N-acetyl-D-glucosamine and D-galactosamine analogs. nih.govbeilstein-journals.orgresearchgate.net
The key to these syntheses often lies in the preparation of multiply fluorinated glucosazide and galactosazide thioglycosides. researchgate.netnih.govbeilstein-journals.orgresearchgate.net These intermediates are typically derived from deoxyfluorinated 1,6-anhydro-2-azido-β-D-hexopyranose precursors through a ring-opening reaction. researchgate.netnih.govbeilstein-journals.orgresearchgate.net Subsequent steps involve nucleophilic deoxyfluorination, often using DAST, at various positions on the sugar ring, followed by hydrolysis and transformation of the azide group into an N-acetyl group. nih.govbeilstein-journals.orgdoaj.org
| Derivative Type | Synthetic Precursor | Key Reactions |
| Mono-, di-, and trifluorinated GlcNAc/GalNAc | Deoxyfluorinated 1,6-anhydro-2-azido-β-D-hexopyranose | Ring-opening, Deoxyfluorination (DAST), Hydrolysis, Azide to acetamide conversion |
Preparation of Functionalized Derivatives for Research Probes
Functionalized derivatives of this compound are valuable as research probes to investigate the roles of carbohydrates in biological systems. beilstein-journals.org These probes can be used to study carbohydrate-binding proteins and carbohydrate-processing enzymes. beilstein-journals.org
The synthesis of these probes often involves the strategic introduction of functional groups that can be used for detection or for linking to other molecules. For example, the azide group present in the synthetic intermediates can be utilized for bioorthogonal "click" chemistry reactions to attach fluorescent tags or other reporter molecules. The development of synthetic routes to fluorinated glycosyl donors is crucial for incorporating these modified sugars into larger glycostructures. nih.gov
Preparation of Labeled N-Fluoroacetyl-D-glucosamin Derivatives for Research
The functional analysis and in vivo application of this compound and its analogs rely heavily on the ability to track and quantify their presence and metabolic fate. To this end, significant research has been dedicated to the development of labeled derivatives, primarily through isotopic labeling and the conjugation of fluorescent probes. These labeled compounds are indispensable tools in various research domains, including molecular imaging and metabolic pathway analysis.
Isotopic Labeling Strategies (e.g., ¹⁸F, ¹⁴C, ³H)
Isotopic labeling involves the incorporation of an isotope into a molecule. This substitution provides a means of detection without significantly altering the chemical properties of the compound. For this compound, isotopes such as ¹⁸F, ¹⁴C, and ³H are of particular interest due to their respective properties for positron emission tomography (PET) imaging, and for in vitro and metabolic studies.
¹⁸F Labeling:
The radioisotope Fluorine-18 (¹⁸F) is a positron emitter with a half-life of approximately 110 minutes, making it ideal for PET imaging, a powerful noninvasive technique for investigating physiological and biochemical processes in vivo. scirp.org The synthesis of N-[¹⁸F]fluoroacetyl-D-glucosamine (¹⁸F-FAG) has been a key development for its potential use as a diagnostic imaging agent, particularly in oncology. nih.govresearchgate.net
One efficient, one-pot synthesis method for ¹⁸F-FAG starts with the production of [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. researchgate.net The synthesis then proceeds through a combination of halogen exchange, alkaline hydrolysis, and condensation. researchgate.net Specifically, ethyl bromoacetate (B1195939) is reacted with the [¹⁸F]fluoride to form ethyl [¹⁸F]fluoroacetate. This intermediate is then hydrolyzed and condensed with D-glucosamine to yield N-[¹⁸F]fluoroacetyl-D-glucosamine. researchgate.net This method has a total synthesis time of about 90 minutes, with a radiochemical yield of approximately 9.1% and a purity greater than 98%. researchgate.net
Research has shown that ¹⁸F-FAG accumulates in cancerous tissues. nih.govosti.gov In studies using mice with spontaneous hepatomas, ¹⁸F-FAG showed high uptake in tumors, suggesting its potential as a new agent for tumor imaging with PET. nih.govosti.govnih.gov The compound is a structural analog of N-acetyl-D-glucosamine and is thought to be involved in the hexosamine biosynthetic pathway, which can be highly active in tumor cells. nih.govnih.gov
¹⁴C and ³H Labeling:
While direct synthesis of ¹⁴C or ³H labeled this compound is not extensively detailed in the available literature, the labeling strategies for the closely related compound, N-acetyl-D-glucosamine (GlcNAc), provide a blueprint for potential synthetic routes. Carbon-14 (¹⁴C) and Tritium (B154650) (³H) are beta-emitters used extensively in metabolic studies, enzyme assays, and autoradiography due to their long half-lives.
Tritium (³H) labeling of glucosamine derivatives has also been achieved. For instance, N-Acetyl-D-[2-³H]glucosamine can be synthesized from N-acetyl-D-mannosamine through an alkaline 2-epimerization process in the presence of tritiated water (³H₂O). nih.gov This reaction involves a reversible enol intermediate. The resulting tritiated N-acetylhexosamines can be separated chromatographically. nih.gov Another approach involves using commercially available tritiated uridine (B1682114) diphosphate (B83284) N-acetyl-D-glucosamine ([Glucosamine-6-³H(N)]) for use in glucosamine labeling experiments and acyltransferase assays. revvity.com These methods highlight the feasibility of introducing tritium into the glucosamine ring, which could be adapted for the synthesis of ³H-labeled this compound.
Isotopic Labeling Strategies for Glucosamine Derivatives
| Isotope | Labeled Compound | Precursor | Key Method | Application | Reference |
|---|---|---|---|---|---|
| ¹⁸F | N-[¹⁸F]fluoroacetyl-D-glucosamine | [¹⁸F]Fluoride | One-pot synthesis involving halogen exchange and condensation | PET imaging of tumors | researchgate.net |
| ¹⁴C | UDP-N-[1-¹⁴C]acetyl-D-glucosamine | [1-¹⁴C]acetate | N-acetylation of D-glucosamine-α-1-phosphate followed by enzymatic conversion | Metabolic studies, glycosyl transferase systems | nih.govucla.edu |
| ³H | N-Acetyl-D-[2-³H]glucosamine | ³H₂O | Alkaline 2-epimerization of N-acetyl-D-mannosamine | Enzyme assays, metabolic studies | nih.gov |
| ³H | UDP-N-acetyl-D-glucosamine [Glucosamine-6-³H(N)] | N/A (Commercially available) | Enzymatic labeling | Glucosamine labeling experiments, translocation assays | revvity.com |
Development of Fluorescent Conjugates and Probes
Fluorescently labeled carbohydrates are powerful tools for studying biological processes such as cellular uptake and enzymatic activity in real-time. biopolymers.org.ua The development of fluorescent conjugates of D-glucosamine provides a framework that can be extended to this compound for creating probes for cell imaging and other biochemical assays.
The synthesis of these conjugates typically involves reacting the amino group of D-glucosamine with an activated ester of a fluorescent dye. biopolymers.org.ua For example, conjugates of D-glucosamine with 7-substituted 3-thiazolylcoumarins have been synthesized by reacting the N-hydroxysuccinimide (NHS) active esters of carboxy-modified coumarin (B35378) dyes with the sugar's amino group, achieving yields of 55-82%. biopolymers.org.ua These coumarin-based probes are blue-emitting and have been evaluated for cell staining. biopolymers.org.ua
Another class of fluorescent probes utilizes near-infrared (NIR) fluorophores, which are advantageous for in vivo imaging due to deeper tissue penetration of light. nih.gov Cypate (B1246621), a derivative of indocyanine green, has been conjugated to D-glucosamine to create probes like cypate-GlcN and cypate-2GlcN. nih.gov These probes have shown good tumor-targeting properties in prostate cancer cell cultures and in live mice, with uptake likely mediated by glucosamine-recognizing transporters. nih.gov
Fluorescein (B123965) is another commonly used fluorophore. Fluorescein mono-β-D-N-acetylglucosamine is a fluorogenic substrate used in biochemical assays to study hexosaminidase enzymes. The synthesis involves conjugating fluorescein isothiocyanate (FITC) with N-acetylglucosamine under controlled alkaline conditions. The resulting probe emits green fluorescence upon enzymatic cleavage of the glycosidic bond, allowing for sensitive detection of enzyme activity. While these examples use D-glucosamine or N-acetyl-D-glucosamine, the synthetic strategies, particularly those involving conjugation to the amine group, are directly applicable for creating fluorescent derivatives of this compound.
Fluorescent Probes Based on Glucosamine
| Fluorophore | Glucosamine Derivative | Synthesis Strategy | Key Application | Reference |
|---|---|---|---|---|
| 3-Thiazolylcoumarin | D-glucosamine | Reaction of NHS active esters of the dye with the sugar's amino group | Fluorescent cell imaging | biopolymers.org.ua |
| Cypate (NIR dye) | D-glucosamine (GlcN) | Conjugation of cypate to one or two glucosamine moieties | In vivo optical imaging of tumors | nih.gov |
| Fluorescein | N-acetyl-D-glucosamine | Conjugation of FITC with N-acetylglucosamine | Fluorogenic substrate for enzyme activity assays | |
| Dylight 488 | N-acetyl-D-glucosamine | Conjugation to Bovine Serum Albumin (BSA) | Glycoconjugate for research applications | stressmarq.com |
Biochemical and Enzymological Investigations
Substrate Specificity and Enzymatic Turnover
The substitution of a hydrogen atom with fluorine in the N-acetyl group of D-glucosamine creates a molecule with altered electronic properties that can influence its recognition and processing by enzymes that typically act on N-acetyl-D-glucosamine.
Research has demonstrated that N-Fluoracetyl-D-glucosamine is recognized by certain glycosidases. A key study involving the incubation of rabbit tracheal explants with N-fluoroacetyl-d-[1-¹⁴C]glucosamine led to the synthesis of a radiolabeled hyaluronate analogue. nih.gov This modified hyaluronic acid was subsequently susceptible to enzymatic degradation by a cocktail of glycosidases, including hyaluronidase (B3051955), β-glucuronidase, and N-acetyl-β-hexosaminidase. nih.gov The degradation yielded a ¹⁴C-labelled oligosaccharide fraction, as well as both N-acetyl-d-[1-¹⁴C]glucosamine and N-fluoroacetyl-d-[1-¹⁴C]glucosamine, confirming that the fluoroacetylated sugar was incorporated into the polymer and that the resulting polymer could be at least partially broken down by these enzymes. nih.gov
Interestingly, the study also suggested that the presence of the N-fluoroacetyl groups may confer a degree of resistance to enzymatic hydrolysis. The hyaluronate analogue containing N-fluoroacetyl-D-glucosamine was found to be more resistant to the action of hyaluronidase. nih.gov This suggests that while the enzyme can recognize and bind to the modified substrate, the catalytic efficiency may be reduced.
| Enzyme Cocktail | Substrate | Observed Products | Reference |
|---|---|---|---|
| Hyaluronidase, β-glucuronidase, N-acetyl-β-hexosaminidase | ¹⁴C-labeled hyaluronate analogue | ¹⁴C-labelled oligosaccharide fraction, N-acetyl-d-[1-¹⁴C]glucosamine, N-fluoroacetyl-d-[1-¹⁴C]glucosamine | nih.gov |
The incorporation of N-Fluoracetyl-D-glucosamine into hyaluronic acid by rabbit tracheal explants serves as direct evidence that this compound can act as a substrate in glycoconjugate metabolism. nih.gov The study demonstrated that both N-fluoroacetyl-d-[1-¹⁴C]glucosamine and N-fluoro[³H]acetylglucosamine could serve as precursors for the biosynthesis of hyaluronic acid, as well as neutral and acidic glycoproteins. nih.gov
However, the efficiency of its incorporation was found to be lower than that of its natural counterpart, N-acetyl-D-glucosamine. nih.gov This indicates that while the cellular machinery can utilize N-Fluoracetyl-D-glucosamine, it does so with a reduced capacity. The potential for this compound to act as an inhibitor is highlighted by the observation that the resulting fluoro-hyaluronate was more resistant to hyaluronidase. nih.gov This suggests a dual role where it can be both a substrate, leading to the formation of modified glycoconjugates, and a modulator of subsequent enzymatic degradation.
| Precursor | Macromolecular Products | Relative Incorporation Efficiency | Reference |
|---|---|---|---|
| N-fluoroacetyl-d-[1-¹⁴C]glucosamine | Hyaluronic acid, neutral glycoprotein (B1211001), acidic glycoproteins | Less efficient than N-acetyl-d-glucosamine | nih.gov |
| N-fluoro[³H]acetylglucosamine | Hyaluronic acid, neutral glycoprotein, acidic glycoproteins | Similar labelling to N-fluoroacetyl-d-[1-¹⁴C]glucosamine | nih.gov |
Modulation of Enzyme Activity by this compound
The structural similarity of N-Fluoracetyl-D-glucosamine to key metabolites in the hexosamine biosynthesis pathway (HBP) suggests that it could modulate the activity of enzymes within this pathway. However, direct experimental evidence for such interactions remains limited in the currently available scientific literature.
Glucosamine-6-phosphate deaminase (GNPDA) is an enzyme that catalyzes the reversible conversion of glucosamine-6-phosphate to fructose-6-phosphate (B1210287) and ammonia. nih.gov This enzyme plays a role in the catabolism of glucosamine (B1671600) and can influence the flux of metabolites into glycolysis and the HBP. nih.gov There is currently a lack of specific research investigating the direct effects of N-Fluoracetyl-D-glucosamine on the activity of GNPDA.
N-Acetyl-D-Glucosamine Kinase (NAGK) is a key enzyme in the salvage pathway of the HBP, responsible for the phosphorylation of N-acetyl-D-glucosamine to N-acetyl-D-glucosamine-6-phosphate. nih.gov This is a critical step for the utilization of exogenous or recycled N-acetyl-D-glucosamine for the synthesis of UDP-N-acetylglucosamine. nih.gov While it is plausible that N-Fluoracetyl-D-glucosamine, as a structural analog, could interact with NAGK either as a substrate or an inhibitor, there are no specific studies in the reviewed literature that have directly examined this interaction.
The hexosamine biosynthesis pathway is a crucial metabolic route that produces UDP-N-acetylglucosamine, a vital precursor for the synthesis of glycoproteins, glycolipids, and other essential glycoconjugates. nih.govnih.gov An important enzyme in this pathway is UDP-N-acetylglucosamine 4-epimerase, which interconverts UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine, thereby providing the building blocks for a wider range of complex carbohydrates. wikipedia.org The influence of N-Fluoracetyl-D-glucosamine on the activity of UDP-N-acetylglucosamine 4-epimerase and other enzymes of the HBP has not been a subject of extensive investigation in the available scientific literature. Further research is required to determine if this fluorinated analog can modulate the flux through this critical biosynthetic pathway.
Mechanistic Studies of Enzyme Inhibition and Activation
The introduction of a fluorine atom into the acetyl group of N-acetyl-D-glucosamine to form N-Fluoracetyl-D-glucosamine (F-GlcNAc) presents a fascinating case for studying enzyme interactions. While specific research on N-Fluoracetyl-D-glucosamine is limited, the well-documented effects of other fluorinated sugar analogs provide a strong foundation for understanding its probable mechanisms of action. The high electronegativity and small size of the fluorine atom can significantly alter the electronic properties and binding affinities of the molecule, leading to various forms of enzyme modulation, primarily inhibition.
The primary mechanism by which N-Fluoracetyl-D-glucosamine is thought to exert its biological effects is not through direct, irreversible binding to an enzyme's active site, but rather through a more subtle, metabolic pathway. Evidence from studies on similar fluorinated glucosamine analogs, such as peracetylated 4-fluoro-glucosamine (4-F-GlcNAc), suggests a mechanism of metabolic interference. tandfonline.comnih.govresearchgate.net In this proposed pathway, N-Fluoracetyl-D-glucosamine is recognized by cellular machinery and metabolized into a fluorinated nucleotide sugar analog, UDP-N-Fluoracetyl-D-glucosamine (UDP-F-GlcNAc).
This fluorinated analog is believed to disrupt the normal biosynthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a crucial precursor for a multitude of glycosylation reactions. tandfonline.comresearchgate.net The disruption is thought to occur via a negative feedback loop, where the presence of UDP-F-GlcNAc signals a downregulation of the de novo synthesis of UDP-GlcNAc. tandfonline.com This leads to a depletion of the cellular pool of UDP-GlcNAc, which in turn reduces the extent of protein and lipid glycosylation. researchgate.netnih.gov Interestingly, studies on 4-F-GlcNAc have shown that the fluorinated sugar itself is not significantly incorporated into glycan chains. tandfonline.comresearchgate.net This indicates that its inhibitory effect is not due to chain termination, but rather the depletion of essential precursors.
Beyond this primary metabolic inhibition, N-Fluoracetyl-D-glucosamine could also act as a direct competitive inhibitor for enzymes that recognize and bind N-acetyl-D-glucosamine. One such key enzyme is N-acetylglucosamine kinase (NAGK), which catalyzes the phosphorylation of N-acetyl-D-glucosamine to N-acetyl-D-glucosamine-6-phosphate. The fluorinated analog, being structurally similar to the natural substrate, could compete for the active site of NAGK. The strong electron-withdrawing nature of the fluorine atom in the acetyl group could potentially alter the binding affinity of the molecule within the active site, thereby hindering the phosphorylation of the natural substrate.
Another potential target for competitive inhibition are glycosyltransferases. These enzymes are responsible for attaching sugar moieties, including N-acetyl-D-glucosamine, to proteins and lipids. N-Fluoracetyl-D-glucosamine, after being converted to its UDP-activated form, could compete with UDP-GlcNAc for the active site of various glycosyltransferases. This would lead to a reduction in the synthesis of complex carbohydrates, a finding consistent with the observed effects of other fluorinated sugar analogs. tandfonline.comnih.gov
In the context of chitin-degrading enzymes, such as chitinases, N-Fluoracetyl-D-glucosamine could act as a competitive inhibitor. Chitinases break down chitin (B13524), a polymer of N-acetyl-D-glucosamine. The fluorinated monomer could bind to the active site of chitinases, preventing the binding and cleavage of the chitin polymer.
While the predominant effect of N-Fluoracetyl-D-glucosamine is expected to be inhibitory, the possibility of enzyme activation, though less likely, cannot be entirely ruled out. In some specific cases, the binding of a molecule to an allosteric site on an enzyme can induce a conformational change that leads to an increase in enzyme activity. However, there is currently no evidence to suggest that N-Fluoracetyl-D-glucosamine functions as an enzyme activator.
The following data tables provide a hypothetical representation of the potential inhibitory effects of N-Fluoracetyl-D-glucosamine on key enzymes, based on the mechanisms discussed.
Interactive Data Tables
Table 1: Hypothetical Kinetic Data for N-Acetylglucosamine Kinase (NAGK) Inhibition
| Substrate Concentration (µM) | Velocity (µmol/min) without Inhibitor | Velocity (µmol/min) with N-Fluoracetyl-D-glucosamine |
| 10 | 5.0 | 2.8 |
| 20 | 8.3 | 4.8 |
| 40 | 12.5 | 7.7 |
| 80 | 16.7 | 11.1 |
| 160 | 20.0 | 14.3 |
Table 2: Hypothetical Inhibition Constants (Ki) for N-Fluoracetyl-D-glucosamine
| Enzyme | Inhibition Type | Hypothetical Ki (µM) |
| N-Acetylglucosamine Kinase (NAGK) | Competitive | 15 |
| β-1,4-Galactosyltransferase | Competitive | 25 |
| Chitinase | Competitive | 50 |
Metabolic Pathway Analysis
Incorporation into Biosynthetic Pathways in Model Systems
N-Fluoracetyl-D-glucosamine (F-GlcNAc) serves as an analogue to N-acetyl-D-glucosamine (GlcNAc), a fundamental component of numerous vital macromolecules. Research has demonstrated that this fluorinated analogue can be taken up by cells and integrated into several key biosynthetic pathways.
Studies utilizing rabbit tracheal explants in organ culture have shown that N-Fluoracetyl-D-glucosamine is directly incorporated into hyaluronate, a major glycosaminoglycan. plos.org In these model systems, radiolabeled F-GlcNAc was used to trace its metabolic journey. The research indicated that while F-GlcNAc was successfully integrated into the hyaluronate polymer, its incorporation was less efficient compared to its natural counterpart, N-acetyl-D-glucosamine. plos.org A significant finding from these studies is that the resulting hyaluronate analogue, containing N-fluoroacetyl side chains, may exhibit increased resistance to degradation by the enzyme hyaluronidase (B3051955). plos.org
Hexosamines are essential structural components of many biologically significant macromolecules, including membrane glycoproteins and glycosaminoglycans (GAGs), also known as mucopolysaccharides. nih.govmdpi.com Research has confirmed that N-Fluoracetyl-D-glucosamine acts as a precursor for the synthesis of these complex molecules. plos.org When rabbit tracheal explants were incubated with labeled F-GlcNAc, radioactivity was detected in a neutral glycoprotein (B1211001), two acidic glycoprotein fractions, hyaluronic acid, and a general glycosaminoglycan fraction. plos.org This demonstrates that F-GlcNAc enters the hexosamine biosynthetic pathway and is utilized by the cellular machinery to build a range of glycoconjugates, similar to the natural substrate GlcNAc. plos.org
| Labeled Precursor Used | Macromolecular Products Labeled | Key Observation | Reference |
|---|---|---|---|
| N-fluoroacetyl-d-[1-14C]glucosamine | Neutral glycoprotein, Acidic glycoproteins, Hyaluronic acid, Glycosaminoglycan fraction | Acts as a precursor for a range of glycoproteins and glycosaminoglycans. | plos.org |
| N-fluoro[(3)H]acetylglucosamine | Neutral glycoprotein, Acidic glycoproteins, Hyaluronic acid, Glycosaminoglycan fraction | Confirms incorporation using a different radioisotope label. | plos.org |
| N-acetyl-d-[1-14C]glucosamine (Natural Substrate) | Neutral glycoprotein, Acidic glycoproteins, Hyaluronic acid, Glycosaminoglycan fraction | Serves as a positive control, showing the typical pathway. F-GlcNAc was incorporated less efficiently. | plos.org |
Chitin (B13524), a linear polymer of β-(1,4) linked N-acetyl-D-glucosamine, is a critical component of fungal cell walls and the exoskeletons of arthropods. frontiersin.orgnih.gov Similarly, peptidoglycan, which forms the bacterial cell wall, consists of alternating residues of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM). wikipedia.orgresearchgate.net The biosynthesis of both polymers relies on the nucleotide sugar precursor, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). plos.orgmdpi.com
There is strong evidence that fluorinated analogues of GlcNAc can be metabolized by cells to form UDP-fluorinated-N-acetylglucosamine. google.com This formation of the UDP-activated precursor is the necessary step for its potential integration into GlcNAc-containing polymers. Therefore, it is scientifically plausible that N-Fluoracetyl-D-glucosamine can be integrated into both chitin and peptidoglycan. This incorporation would occur through the established metabolic pathways that utilize chitin synthase in fungi and transglycosylases in bacteria, which normally act on UDP-GlcNAc. mdpi.comgenome.jp Studies on Bacillus subtilis have shown a high-affinity transport system for GlcNAc and its primary incorporation into the cell wall, establishing a clear pathway for the uptake and use of such precursors. nih.gov
Analysis of Metabolic Fate and Flux
To understand the full impact of N-Fluoracetyl-D-glucosamine on cellular metabolism, it is crucial to trace its journey within the cell and determine the ultimate fate of its constituent parts.
Stable isotope tracing is a powerful technique for mapping the flow of atoms through metabolic networks. tandfonline.com The use of radiolabeled versions of N-Fluoracetyl-D-glucosamine, such as N-fluoroacetyl-d-[1-14C]glucosamine and N-fluoro[(3)H]acetylglucosamine, has been instrumental in tracking its metabolic fate. plos.org These tracer studies have definitively shown its incorporation into macromolecules like hyaluronate and various glycoproteins. plos.org
Furthermore, labeling the fluorine atom with a positron-emitting isotope, as in N-[18F]fluoroacetyl-D-glucosamine (18F-FAG), allows for non-invasive in-vivo imaging using Positron Emission Tomography (PET). nih.gov Such studies have demonstrated the uptake of 18F-FAG in cancerous tissues, indicating that the analogue is metabolized in living organisms and can be used to evaluate biochemical processes in real-time. nih.gov
| Labeled Compound | Model System | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| N-fluoroacetyl-d-[1-14C]glucosamine | Rabbit Tracheal Explants | Organ Culture & Chromatography | Incorporated into hyaluronate and glycoproteins. | plos.org |
| N-[18F]fluoroacetyl-D-glucosamine | Mice with Hepatomas, Rabbits with Carcinoma | In-vivo PET Imaging | High uptake in tumor tissue, allowing for visualization. | nih.gov |
A key question regarding the metabolism of N-Fluoracetyl-D-glucosamine is the stability and fate of the fluoroacetyl group attached to the amino sugar. Studies involving the enzymatic degradation of hyaluronate produced in the presence of labeled F-GlcNAc provided critical insights. plos.org Upon breakdown of the macromolecule, analysis of the resulting products revealed the presence of both N-fluoroacetyl-d-[1-14C]glucosamine and N-acetyl-d-[1-14C]glucosamine. plos.org This finding suggests that while the fluoroacetyl group can remain intact upon incorporation, some degree of exchange with non-fluorinated acetyl groups may occur within the cell. plos.org
Should the fluoroacetyl moiety be cleaved from the glucosamine backbone, it would likely form fluoroacetate (B1212596). The metabolism of fluoroacetate is well-characterized and involves enzymes such as fluoroacetyl coenzyme A thioesterases, which can break it down, and fluoroacetate dehalogenases, which cleave the carbon-fluorine bond. google.com
Regulation of Amino Sugar Metabolism Pathways
The regulation of amino sugar metabolism is a critical cellular process, ensuring the appropriate supply of nucleotide sugars for the synthesis of glycoproteins, glycolipids, and other essential glycoconjugates. The central pathway in this process is the Hexosamine Biosynthetic Pathway (HBP), which culminates in the production of Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc). numberanalytics.comnih.govmdpi.com This pathway is intricately regulated by nutrient availability and feedback mechanisms. numberanalytics.com The introduction of substrate analogs, such as N-Fluoracetyl-D-glucosamine, can significantly influence the flux and output of this pathway, thereby serving as a method of metabolic regulation.
N-Fluoracetyl-D-glucosamine is a synthetic analog of the naturally occurring amino sugar, N-acetyl-D-glucosamine (GlcNAc). nih.gov Its structure allows it to enter the amino sugar metabolic pathways, where it is processed by the same enzymatic machinery that acts on the natural substrate. nih.gov By competing with GlcNAc, N-Fluoracetyl-D-glucosamine can modulate the synthesis of downstream products and influence the dynamic post-translational modification known as O-GlcNAcylation. nih.govnih.gov
Detailed Research Findings
Research has demonstrated that N-Fluoracetyl-D-glucosamine is recognized by the cellular machinery and can be incorporated into complex carbohydrates. A key finding is its role as a precursor in the biosynthesis of glycosaminoglycans, such as hyaluronate. In studies using rabbit tracheal explants, radiolabeled N-Fluoracetyl-D-glucosamine was successfully incorporated into hyaluronate and other macromolecular products. nih.gov
However, the efficiency of its incorporation is not identical to that of its natural counterpart. This difference in processing efficiency is a key aspect of its regulatory effect.
Enzymatic Degradation of Modified Products: An interesting regulatory consequence of incorporating N-Fluoracetyl-D-glucosamine into macromolecules is the altered stability of the resulting product. Research suggests that the presence of the N-fluoroacetyl side chains may render the modified hyaluronate more resistant to degradation by enzymes like hyaluronidase. nih.gov This indicates that the fluorinated analog not only modulates the synthesis but also the catabolism of the final biological product.
The table below summarizes the comparative findings from studies on the metabolic processing of N-Fluoracetyl-D-glucosamine versus N-acetyl-D-glucosamine.
| Parameter | N-acetyl-D-glucosamine (Natural Substrate) | N-Fluoracetyl-D-glucosamine (Analog) | Research Implication |
| Incorporation into Hyaluronate | Efficiently incorporated into hyaluronate and other glycoproteins. nih.gov | Incorporated into hyaluronate, but less efficiently than the natural substrate. nih.gov | Competes with the natural substrate, potentially reducing the overall rate of hyaluronate synthesis. |
| Metabolic Fate | Serves as a precursor for UDP-GlcNAc, which is used for glycosylation. numberanalytics.com | Metabolized and incorporated into macromolecules; some exchange of N-acetyl groups can occur. nih.gov | Enters the same metabolic pathway, acting as a competitive modulator. |
| Resistance to Degradation | Resulting hyaluronate is susceptible to degradation by hyaluronidase. | The resulting hyaluronate analog may be more resistant to hyaluronidase degradation. nih.gov | Influences the turnover and biological half-life of the synthesized glycoconjugates. |
The regulation exerted by N-Fluoracetyl-D-glucosamine is thus multifaceted. It acts as a competitive substrate for the enzymes of the amino sugar pathway, which can downregulate the production of natural UDP-GlcNAc-derived structures. Furthermore, by being incorporated into these structures, it creates modified glycoconjugates with potentially altered biological properties, such as increased resistance to enzymatic breakdown. This dual action makes it a valuable tool for studying the dynamics and functional roles of amino sugar metabolism and glycosylation. The dynamic cycling of O-GlcNAc modification, which is catalyzed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), is a key regulatory hub in cellular signaling and is highly sensitive to the intracellular pool of UDP-GlcNAc. nih.govfrontiersin.org By perturbing this pool, N-Fluoracetyl-D-glucosamine can indirectly regulate these critical signaling events.
Molecular Interactions and Structural Biology of N Fluoroacetyl D Glucosamin
Protein-Ligand Binding Studies
The introduction of a fluorine atom in N-acetyl-D-glucosamine creates a valuable probe for studying its interactions with various proteins. The high electronegativity and small size of fluorine can influence binding affinities and provide a sensitive reporter for NMR spectroscopy.
Interactions with Carbohydrate-Binding Proteins (e.g., Lectins, Conglutinin)
Lectins are a diverse group of proteins that specifically recognize and bind to carbohydrate structures. gbiosciences.com The binding of GlcNAc and its derivatives to lectins is crucial for many biological processes.
Lectin Specificity: Various lectins exhibit specific binding to N-acetyl-D-glucosamine. For instance, the lectin from Datura stramonium (jimson weed) binds to β-(1→4)-linked oligomers of GlcNAc. umich.edu Similarly, a lectin from Acropora tenuis (ActL) demonstrates binding to N-acetyl-d-glucosamine and plays a role in attracting Symbiodiniaceae strains. mdpi.com The marine algal lectin BPL3 also shows specificity for GlcNAc and N-acetyl-d-galactosamine (GalNAc). mdpi.com A novel chi-lectin (TCLL) from Tamarindus indica has been identified as an N-acetyl glucosamine (B1671600) specific chi-lectin. plos.org
Conglutinin Binding: Conglutinin, a mammalian lectin belonging to the collectin family, binds in a calcium-dependent manner to terminal non-reducing N-acetyl-D-glucosamine residues, among other sugars. agriculturejournals.czresearchgate.netcabidigitallibrary.org This interaction is important for innate immunity. agriculturejournals.czresearchgate.net Inhibition studies have shown that the binding of human conglutinin-like protein to complement-treated IgG is specifically inhibited by N-acetyl-D-glucosamine. portlandpress.com The binding of bovine conglutinin to iC3b, a complement fragment, also requires calcium and involves carbohydrate recognition, which can be inhibited by N-acetyl-D-glucosamine. rupress.org
Binding to Enzymes (e.g., Lysozyme)
Lysozyme (B549824) is an enzyme that catalyzes the hydrolysis of β-(1→4)-glycosidic bonds in peptidoglycan, a major component of bacterial cell walls. The binding of GlcNAc and its oligomers to lysozyme has been extensively studied to understand the enzyme's catalytic mechanism.
Binding Site Interactions: The binding of the trimer of N-acetyl-D-glucosamine to hen egg-white lysozyme involves a two-step process, with initial complex formation perturbing the environment of tryptophan-62, followed by a slower rearrangement affecting tryptophan-108. nih.gov Crystal structure analysis of human lysozyme complexed with N-acetyl-α-d-glucosamine (α-D-NAG) revealed that the sugar molecule binds between subsites C and D. mdpi.com The interaction is stabilized by hydrophobic interactions, hydrogen bonds, and water bridges, leading to conformational changes in several amino acid residues in the active-site cleft. mdpi.com
Anomer Specificity and Energetics: Studies on the interaction of α-N-acetyl-D-glucosamine with lysozyme have shown that the binding is pH and temperature-dependent. researchgate.net The pH dependence suggests the involvement of at least two ionizable groups on the enzyme in the binding process. researchgate.net While both α and β anomers of GlcNAc bind to lysozyme, their binding orientations and the resulting perturbations at the active site differ. researchgate.net Theoretical calculations have been used to determine the low-energy structures of lysozyme complexed with oligomers of GlcNAc, providing insights into substrate binding and distortion during catalysis. pnas.org
Interactions with Transport Systems (e.g., Hexose (B10828440) Transporter)
Hexose transporters are membrane proteins that facilitate the movement of simple sugars across cell membranes. The interaction of GlcNAc with these transporters can have significant metabolic consequences.
Inhibition of Glucose Uptake: In the parasite Trypanosoma brucei, N-acetyl-D-glucosamine inhibits glucose uptake by binding to the hexose transporter (THT1 and THT2 isoforms). cambridge.orgnih.govnih.gov However, GlcNAc itself is not internalized by the parasite. cambridge.orgnih.govnih.gov This interaction without transport leads to a metabolic shift from glucose-based metabolism to proline-based oxidative phosphorylation, which stimulates the parasite's growth in vitro. nih.gov This highlights that interaction with a transporter does not guarantee translocation across the membrane. cambridge.org
Structural Requirements for Translocation: Studies with various hexose analogues have explored the structure-activity relationship of the T. brucei hexose transporter. While D-glucose analogues with substituents at the C2 position, like GlcNAc, are recognized by the exofacial binding site, there appears to be a size limit at this position that prevents translocation. nih.gov
Computational Studies of Protein Binding (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the binding of ligands like N-acetyl-D-glucosamine to proteins at an atomic level.
Molecular Docking: Molecular docking studies have been employed to predict the binding modes and affinities of N-acetyl-D-glucosamine and its derivatives with various protein targets. For example, docking studies were used to design novel N-substituted-β-d-glucosamine derivatives as inhibitors of carbonic anhydrase IX, with the results providing a rationale for their inhibitory potency. mdpi.com In another study, molecular docking revealed a high binding affinity of N-acetyl-D-glucosamine to the HER2 protein, which is implicated in breast cancer. rjsocmed.com
Molecular Dynamics Simulations: MD simulations provide insights into the dynamic nature of protein-ligand interactions and the conformational changes that occur upon binding. MD simulations have been used to study the conformational dynamics of N-acetyl-d-glucosamine kinase (NAGK) and the impact of mutations on its structure and function. mdpi.com Furthermore, MD simulations have been used to investigate the binding of N-acetyl-D-glucosamine to proteins of the SARS-CoV-2 virus, suggesting its potential to interact with key viral proteins. nih.govresearchgate.netnih.gov All-atom explicit solvent MD simulations have also been used to investigate the pyranose ring puckering kinetics of GlcNAc and its derivatives. oup.com
| Protein Target | Organism/System | Key Findings from Computational Studies | Technique(s) Used |
| Carbonic Anhydrase IX | Human | Predicted binding modes and rationale for inhibitory activity of N-substituted-β-d-glucosamine derivatives. mdpi.com | Molecular Docking |
| HER2 | Human (Breast Cancer) | High binding affinity of N-acetyl-D-glucosamine to HER2. rjsocmed.com | Molecular Docking, Molecular Dynamics |
| N-acetyl-d-glucosamine Kinase (NAGK) | Human | Visualized conformational dynamics and effects of deleterious mutations. mdpi.com | Molecular Dynamics |
| SARS-CoV-2 Proteins | Virus | Confirmed binding potential of N-acetyl-D-glucosamine to viral proteins like the spike receptor-binding domain. nih.govresearchgate.netnih.gov | Molecular Docking, Molecular Dynamics |
| N-acetyl-D-glucosamine (self) | In solution | Investigated pyranose ring puckering kinetics and conformational equilibrium. oup.com | Molecular Dynamics |
Conformational Analysis and Dynamics
The three-dimensional structure and flexibility of N-fluoroacetyl-D-glucosamine are critical determinants of its biological activity and its utility as a molecular probe.
Spectroscopic Probes for Molecular Structure and Conformation (e.g., ¹⁹F NMR)
The fluorine atom in this compound provides a highly sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.
Theoretical Studies of Molecular Conformation and Hydrogen Bonding
Theoretical and computational methods, such as quantum chemical density functional theory (DFT) calculations and molecular dynamics (MD) simulations, have been instrumental in elucidating the conformational landscape and intricate hydrogen-bonding networks of N-acetyl-D-glucosamine (GlcNAc) and its fluorinated analogs. mdpi.comnih.govrsc.org These studies provide a foundational understanding of the structural preferences that govern the molecule's biological activity.
Gas-phase studies on N-acetyl-α-D-glucosamine (α-GlcNAc) have revealed the existence of multiple stable conformers. uva.esacs.orgnih.gov The conformational preferences are largely dictated by intramolecular hydrogen bond networks formed between the acetamido group and the hydroxyl groups. uva.esacs.orgnih.gov A dominant interaction observed in all conformers is a strong OH···O=C hydrogen bond. uva.esacs.org These networks create cooperative hydrogen bonding patterns, significantly stabilizing certain conformations. uva.es For instance, in some conformers, a counter-clockwise cooperative hydrogen bond pattern (O4H···O3H···O7=C and NH···O1H···O5) is observed. uva.es
While the 4C1 chair conformation is predominant for GlcNAc in aqueous solutions, representing over 99% of the population in simulations, the pyranose ring is not entirely rigid. oup.comnih.gov It explores a significant portion of the conformational phase space, undergoing microsecond-timescale puckering between the 4C1 and 1C4 chairs. oup.com Analysis of crystallographic data from the Protein Data Bank (PDB) supports this, showing that while the vast majority (96.9%) of GlcNAc structures are in the 4C1 conformation, a small percentage exist as 1C4 (0.5%) or boat/skew-boat (2.6%) puckers. nih.gov
Computational studies on the non-fluorinated GlcNAc have provided detailed geometric parameters. For example, DFT calculations at the B3LYP/6-31G(d) level have been used to optimize the geometry and determine bond lengths and angles for both α and β anomers. mdpi.com These theoretical models are crucial for interpreting experimental data from techniques like NMR and vibrational spectroscopy. mdpi.comnih.govrsc.org
Table 1: Theoretical Conformational Data of N-acetyl-D-glucosamine Anomers
| Parameter | α-anomer | β-anomer |
|---|---|---|
| Intramolecular H-bond length (O-H···O) | 1.78 Å | 1.82 Å |
| Intramolecular H-bond energy | 10 kJ/mol | 8 kJ/mol |
| Bond Angle (∠O-H-O) | 163.29° | 150.35° |
Data derived from DFT calculations on N-acetyl-D-glucosamine. mdpi.com
Influence of Fluorination on Molecular Recognition and Affinity
The strategic replacement of a hydroxyl group with a fluorine atom in N-acetyl-D-glucosamine significantly alters its physicochemical properties, thereby influencing its molecular recognition and binding affinity to proteins. rsc.orgfao.orgresearchgate.net Fluorine's high electronegativity and the stability of the C-F bond can lead to altered hydrogen bonding capabilities, changes in lipophilicity, and modified electrostatic interactions. beilstein-archives.orgbeilstein-journals.org
Fluorination can enhance binding affinity through several mechanisms. The introduction of C-F bonds can create new electrostatic and dipolar interactions with the protein's binding pocket. beilstein-archives.orgbeilstein-journals.org It can also lead to the formation of intermolecular hydrogen bonds involving the fluorine atom or cause a rearrangement of water molecules that mediate hydrogen bonds in the binding site. beilstein-archives.orgbeilstein-journals.orgrsc.org Furthermore, the increased hydrophobicity from multiple C-F bonds can reduce the energetic penalty associated with desolvating the carbohydrate before it binds to a protein. beilstein-archives.orgbeilstein-journals.org
Conversely, fluorination can also diminish or abolish binding. The substitution of a hydroxyl group, which can act as both a hydrogen bond donor and acceptor, with a fluorine atom, which is only a weak hydrogen bond acceptor, can disrupt critical interactions necessary for recognition. nih.gov For instance, substituting the hydroxyl group at the C-4 position of GlcNAc with fluorine was theorized to block the glycosidic bonding of a galactose residue, thereby terminating the elongation of poly-N-acetyllactosaminyl chains. nih.gov However, studies have shown that the reduction in binding of certain lectins, like Galectin-1, is not due to direct incorporation and chain termination, but rather due to the fluorinated analog shunting the metabolic pathway towards the production of UDP-4-F-GlcNAc, thus depleting the pool of the natural substrate. nih.gov
The use of fluorinated carbohydrate libraries has proven to be a powerful tool for mapping the essential hydroxyl groups involved in carbohydrate-receptor interactions. acs.org By systematically replacing each hydroxyl group with fluorine and assessing the binding affinity, researchers can pinpoint which positions are critical for recognition. acs.org For example, studies with various lectins have used libraries of fluorinated monosaccharides to define their selectivity and identify key interaction points. acs.org
The impact of fluorination is highly context-dependent, varying with the position of fluorination and the specific protein target. While in some cases it enhances affinity, in others it serves as a tool to probe the importance of specific hydroxyl groups by disrupting binding. rsc.orgacs.org This makes fluorinated GlcNAc analogs invaluable probes in chemical biology and drug discovery. rsc.orgmdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-acetyl-D-glucosamine (GlcNAc) |
| N-acetyl-α-D-glucosamine (α-GlcNAc) |
| UDP-4-F-GlcNAc |
| Galactose |
| Poly-N-acetyllactosaminyl |
Advanced Analytical and Spectroscopic Methodologies in N Fluoroacetyl D Glucosamin Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the analysis of N-Fluoroacetyl-D-glucosamine, providing unparalleled insights into its molecular structure, interactions, and dynamics.
¹⁹F NMR for Structural Elucidation and Interaction Studies
In the context of interaction studies, ¹⁹F NMR is invaluable for probing how this compound binds to proteins and other biological macromolecules. beilstein-journals.org Changes in the ¹⁹F chemical shift upon binding can provide information about the binding event, the affinity of the interaction, and the local environment of the fluorine atom within the binding site. beilstein-journals.orgnih.gov For instance, studies have utilized ¹⁹F NMR to map the binding site of this compound in hen egg lysozyme (B549824). nih.govnih.gov This approach, often referred to as protein-observed fluorine NMR (PrOF), allows for the monitoring of binding events and the determination of dissociation constants (Kd). beilstein-journals.org
Key Research Findings from ¹⁹F NMR Studies:
| Application | Key Finding | Reference |
| Structural Validation | Confirms the covalent attachment of the fluorine atom to the acetyl group. | nih.gov |
| Protein Binding | Enables the mapping of binding sites and characterization of ligand-protein interactions. | nih.govnih.gov |
| Conformational Analysis | Provides insights into the conformational preferences of the fluoroacetyl group. | beilstein-journals.org |
¹H NMR for Quantitative Analysis and Kinetic Studies
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for the quantitative analysis of this compound and for studying the kinetics of reactions in which it participates. The integration of ¹H NMR signals allows for the determination of the concentration of the compound in a sample, often with the use of an internal standard. mdpi.comnih.gov This method is valued for its simplicity and speed compared to chromatographic techniques. mdpi.comnih.gov
¹H NMR is also employed to monitor the progress of enzymatic or chemical reactions involving this compound over time. mdpi.comresearchgate.net For example, it can be used to follow the kinetics of anomeric mutarotation, the process by which the α and β anomers of the sugar interconvert in solution. mdpi.com By acquiring spectra at different time points, the rate constants for such processes can be determined. mdpi.com
¹H NMR Data for Glucosamine (B1671600) Derivatives:
| Compound | Anomeric Proton (α-anomer) Chemical Shift (ppm) | Anomeric Proton (β-anomer) Chemical Shift (ppm) | Reference |
| N-acetyl-D-glucosamine | ~5.12 | ~4.64 | rsc.org |
| N-propanoyl glucosamine | 5.12 | 4.64 | rsc.org |
| N-butanoyl glucosamine | Not specified | Not specified | rsc.org |
| N-hexanoyl glucosamine | Not specified | Not specified | rsc.org |
Variable Temperature NMR (VT-NMR) for Conformational Dynamics
Variable Temperature NMR (VT-NMR) is a specialized NMR technique used to investigate the dynamic processes within molecules, such as conformational changes. ox.ac.uk By recording NMR spectra at different temperatures, researchers can gain insights into the energy barriers associated with these dynamics. ox.ac.uk
In the context of this compound, VT-NMR can be used to study the rotational dynamics of the fluoroacetyl group and the conformational flexibility of the pyranose ring. mdpi.comnih.gov Changes in temperature can affect the rates of conformational exchange, leading to observable changes in the NMR spectrum, such as the broadening or sharpening of peaks. ox.ac.uk This information is crucial for understanding how the molecule behaves in solution and how its conformation might influence its biological activity. For instance, temperature-dependent ¹H-NMR studies on the related N-acetyl-D-glucosamine have been used to monitor chemical shift variations of the acetyl peak, revealing information about intramolecular hydrogen bonding. mdpi.comnih.govresearchgate.net
Mass Spectrometry Techniques
Mass spectrometry (MS) is another indispensable tool in this compound research, offering high sensitivity and specificity for the detection and characterization of the compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) and GC-TOFMS for Metabolomic Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) and its more advanced variations, such as tandem mass spectrometry (GC-MS/MS) and time-of-flight mass spectrometry (GC-TOFMS), are powerful techniques for metabolomic profiling. mdpi.comnih.gov These methods are used to identify and quantify a wide range of small molecules, including this compound, in complex biological samples. mdpi.comacs.org
For GC-MS analysis, polar molecules like this compound often require derivatization to increase their volatility. acs.org Following separation by gas chromatography, the mass spectrometer provides detailed information about the mass-to-charge ratio of the fragmented ions, allowing for confident identification. hmdb.ca GC-MS/MS and GC-TOFMS offer enhanced selectivity and mass accuracy, which are particularly beneficial for distinguishing between isomeric compounds and for analyzing complex mixtures. nih.govacs.orgsemanticscholar.org These techniques have been successfully applied to detect and quantify N-acetyl-D-glucosamine in various biological matrices, and the same principles apply to its fluorinated analog. mdpi.comacs.org
GC-MS and GC-TOFMS in Metabolite Analysis:
| Technique | Application | Key Advantage | Reference |
| GC-MS | Identification and quantification of volatile and derivatized metabolites. | High resolution, reproducibility, and sensitivity. | researchgate.net |
| GC-MS/MS | Targeted analysis of specific metabolites in complex matrices. | High selectivity and reduced chemical noise. | mdpi.comacs.org |
| GC-TOFMS | Untargeted metabolomic profiling for broad metabolite coverage. | High mass accuracy and rapid scanning capabilities. | nih.govsemanticscholar.orgmetabolomicscentre.ca |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivative Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound and its derivatives. nih.govfrontiersin.org LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.
This technique is frequently used to characterize the products of chemical or enzymatic reactions involving this compound, such as the formation of glycosides or other derivatives. rsc.orgresearchgate.net For example, LC-MS can be used to identify and quantify various N-acyl derivatives of glucosamine. rsc.org The method is also invaluable for detecting and characterizing trace amounts of byproducts in synthetic preparations. nih.gov The high sensitivity of LC-MS makes it possible to detect even minor components in a mixture. nih.gov
Chromatographic Methods for Research Purification and Separation
High-Performance Liquid Chromatography (HPLC) in Research Contexts
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound research, HPLC is employed to analyze the products of enzymatic reactions and to purify modified compounds. For instance, HPLC can be used to separate and quantify N-acetyl-D-glucosamine (GlcNAc) and its derivatives from reaction mixtures. researchgate.netrasayanjournal.co.in The choice of column and mobile phase is critical for achieving optimal separation. A common approach involves using a C18 column with a water-based mobile phase, which is suitable for separating polar compounds like GlcNAc and its epimers. ingentaconnect.com
The retention time of a compound in an HPLC system is a key parameter for its identification. For example, in the analysis of GlcNAc purification, a peak with a retention time of approximately 3.1 minutes has been identified as pure GlcNAc. rasayanjournal.co.in The purity of the collected fractions can be further confirmed by other analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR). rasayanjournal.co.in
Researchers have developed various HPLC methods to suit specific research needs. For instance, an ion-pair HPLC method has been established for the determination of N-Acetyl-D-Glucosamine, with a linear calibration curve in the range of 0.4-8 μg. ingentaconnect.com In another study, a novel stationary phase for Hydrophilic Interaction Liquid Chromatography (HILIC) was prepared using N-acetylglucosamine, demonstrating good separation selectivity for polar solutes. mdpi.com The conditions for HPLC analysis can be optimized for specific applications, such as the separation of anomers of N-Acetyl-D-Glucosamine, where a mobile phase of pure water and a detection wavelength of 193 nm have been successfully used. ingentaconnect.com
Table 1: HPLC Parameters for N-Acetyl-D-Glucosamine Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | Alltima C18 (250 mm × 4.6 mm, 5 μm) | ingentaconnect.com |
| Mobile Phase | Water | ingentaconnect.com |
| Flow Rate | 0.8 mL·min⁻¹ | ingentaconnect.com |
| Detector Wavelength | 193 nm | ingentaconnect.com |
| Retention Time (GlcNAc) | ~3.1 minutes | rasayanjournal.co.in |
| Linear Range (Ion-Pair HPLC) | 0.4-8 μg | ingentaconnect.com |
Ion-Exchange Chromatography for Macromolecular Product Separation
Ion-exchange chromatography is a technique that separates molecules based on their net charge. This method is particularly useful for the separation of charged macromolecules, such as glycoproteins and glycosaminoglycans, which may be modified with this compound. nih.govharvardapparatus.combio-rad.com The principle of ion-exchange chromatography relies on the reversible adsorption of charged molecules to a solid support, or matrix, that has an opposite charge. harvardapparatus.combio-rad.com
In research involving this compound, ion-exchange chromatography has been used to separate various macromolecular products. For example, when rabbit tracheal explants were incubated with radiolabeled this compound, ion-exchange chromatography was used to separate the resulting labeled macromolecules, including a neutral glycoprotein (B1211001), two acidic glycoprotein fractions, hyaluronic acid, and a glycosaminoglycan fraction. nih.gov This separation allows for the detailed study of how this compound is incorporated into these larger biological molecules.
The choice of the ion-exchange resin is crucial and depends on the charge of the molecules to be separated. harvardapparatus.combio-rad.com For instance, a method for the purification of N-acetyl-glucosamine involves a two-stage ion exchange chromatography step to remove charged impurities like organic molecules and inorganic salts. google.com The separation is typically achieved by eluting the bound molecules with a gradient of increasing ionic strength or by changing the pH of the buffer. harvardapparatus.combio-rad.com
Optical and Fluorescence-Based Assays for Biochemical Studies
Optical and fluorescence-based assays are powerful tools in biochemical research, offering high sensitivity and specificity for studying enzymatic activities and molecular interactions. These methods are particularly valuable in the context of this compound research for investigating the enzymes that process this compound and its analogs.
Development of Fluorescent Probes for Enzyme Activity
Fluorescent probes are molecules that, upon interaction with a target enzyme or molecule, exhibit a change in their fluorescent properties. This change can be used to monitor enzyme activity in real-time. In the field of O-GlcNAc cycling, which involves the addition and removal of N-acetylglucosamine from proteins, several fluorescent probes have been developed to study the activity of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc modifications. rsc.orgmdpi.combiorxiv.org
One strategy involves creating fluorogenic substrates for OGA. These are molecules that are non-fluorescent or weakly fluorescent but become highly fluorescent after being cleaved by the enzyme. mdpi.com For example, fluorescein (B123965) di(N-acetyl-β-D-glucosaminide) (FDGlcNAc) and 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG-GlcNAc) are two such probes. mdpi.comnih.gov The enzymatic hydrolysis of these substrates releases the fluorescent molecules fluorescein and 4-methylumbelliferone (B1674119), respectively, leading to a detectable increase in fluorescence. mdpi.comnih.gov
More recent developments have focused on creating probes with improved sensitivity and specificity. For instance, a probe based on excited-state intramolecular proton transfer (ESIPT) has been developed for OGA detection. rsc.org This probe, which incorporates a self-immolative linker, showed significantly improved sensitivity. rsc.org Another approach utilizes Förster Resonance Energy Transfer (FRET), where the cleavage of a probe by an enzyme disrupts the energy transfer between a donor and an acceptor fluorophore, resulting in a change in the fluorescence signal. rsc.orgresearchgate.net
Table 2: Examples of Fluorescent Probes for O-GlcNAcase Activity
| Probe Name | Principle of Detection | Key Features | Reference |
|---|---|---|---|
| 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG-GlcNAc) | Fluorogenic Substrate | Releases fluorescent 4-methylumbelliferone upon cleavage. | mdpi.comnih.gov |
| Fluorescein di(N-acetyl-β-D-glucosaminide) (FDGlcNAc) | Fluorogenic Substrate | Releases highly fluorescent fluorescein upon cleavage; more sensitive than MUG-GlcNAc. | mdpi.comnih.gov |
| GlcNAc-Bn-BHID | ESIPT-based Probe | Incorporates a self-immolative linker for enhanced sensitivity. | rsc.org |
| Pentasaccharide Probe (NMA and DNP labeled) | FRET-based Probe | Used for detecting endo-β-N-acetylglucosaminidase (ENGase) activity. | rsc.orgresearchgate.net |
Spectrophotometric Assays for Enzymatic Reactions
Spectrophotometric assays provide a convenient and widely used method for monitoring enzymatic reactions by measuring the change in absorbance of light at a specific wavelength. A classic example in the context of O-GlcNAcase research is the use of p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as a chromogenic substrate. mdpi.compnas.orgnih.gov
The enzymatic cleavage of pNP-GlcNAc by OGA releases p-nitrophenol, a yellow-colored compound that absorbs light at 400-405 nm. mdpi.comsigmaaldrich.com The rate of the reaction can be determined by monitoring the increase in absorbance at this wavelength over time. This assay is relatively simple and cost-effective, making it suitable for routine enzyme activity measurements and for screening potential inhibitors. mdpi.comnih.gov
However, the sensitivity of the pNP-GlcNAc assay can be lower compared to fluorescence-based methods. mdpi.com The assay's conditions, such as pH and temperature, need to be carefully controlled for accurate and reproducible results. For instance, a standard assay for β-N-Acetylglucosaminidase activity is performed at pH 4.8 and 37°C. sigmaaldrich.com
In addition to single-enzyme assays, coupled spectrophotometric assays can be designed to measure the activity of enzymes for which a direct chromogenic substrate is not available. For example, an assay for N-acetyl-D-glucosamine involves a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm. athenaes.com
Table 3: Spectrophotometric Assay for β-N-Acetylglucosaminidase
| Parameter | Value/Description | Reference |
|---|---|---|
| Substrate | p-Nitrophenyl N-Acetyl-β-D-Glucosaminide (pNP-NAG) | mdpi.comsigmaaldrich.com |
| Principle | Enzymatic release of p-nitrophenol | mdpi.comsigmaaldrich.com |
| Detection Wavelength | 405 nm | sigmaaldrich.com |
| pH | 4.8 | sigmaaldrich.com |
| Temperature | 37°C | sigmaaldrich.com |
Cellular and Organismal Research Models Non Human and Mechanistic Studies
Studies in Prokaryotic Systems
Research into N-Fluoroacetyl-D-glucosamine and its analogues has explored its potential as a diagnostic tool by targeting fundamental bacterial structures. As a structural analogue of N-acetyl-D-glucosamine (GlcNAc), a key component of the bacterial cell wall, the fluorinated version offers a pathway for visualizing bacterial presence and activity. acs.orgabcam.comnih.gov
Bacterial Metabolism of this compound
The metabolism of this compound in bacteria is primarily understood in the context of its role as a mimic of natural cell wall precursors. acs.org Bacteria possess pathways to metabolize environmental GlcNAc, typically beginning with phosphorylation to GlcNAc-6-phosphate. biorxiv.org Analogues like this compound are designed to be recognized and processed by these bacterial enzymatic pathways. acs.orgescholarship.org This metabolic uptake is central to their application in imaging, where the compound is assimilated by the bacterium.
In many bacteria, UDP-N-acetylglucosamine is a crucial cytoplasmic precursor for the synthesis of peptidoglycan, the primary structural component of the cell wall. biorxiv.orgnih.gov The metabolic route for fluorinated analogues involves being taken up by the cell and entering this biosynthetic pathway, allowing for the specific labeling of the bacteria. acs.org
Effects on Bacterial Growth and Cell Wall Synthesis Mechanisms
The primary application of this compound and similar derivatives in prokaryotic research is not to inhibit growth but to exploit the cell wall synthesis mechanism for detection. acs.org The bacterial cell wall, particularly the peptidoglycan layer, is a dynamic structure that undergoes constant turnover and synthesis, especially during growth. nih.govnih.gov This process requires a steady supply of precursors like GlcNAc and N-acetylmuramic acid (NAM). acs.orgnih.gov
By introducing a radiolabeled analogue such as N-[¹⁸F]fluoroacetyl-D-glucosamine, researchers can visualize sites of active bacterial infection. acs.org The compound acts as a substrate for the enzymes involved in peptidoglycan synthesis, leading to its incorporation into the cell wall structure. This mechanism allows for robust accumulation of the tracer in various human pathogens, making it a valuable tool for non-invasive imaging technologies like Positron Emission Tomography (PET). acs.org Studies have demonstrated the potential for related tracers to detect both Gram-positive and Gram-negative bacteria. acs.org
| Bacterial Type | Organism Examples | Relevance to Cell Wall Imaging |
|---|---|---|
| Gram-positive | Staphylococcus aureus, Staphylococcus epidermidis | Target for imaging tracers that accumulate robustly in these pathogens. acs.org |
| Gram-negative | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | Demonstrated sensitivity to specific imaging tracers targeting cell wall components. acs.org |
Investigations in Eukaryotic Microorganisms
Yeast and Fungal Systems (e.g., Candida albicans)
Parasitic Organisms (e.g., Trypanosoma brucei) Metabolism and Growth Modulation
Information regarding the direct metabolism or growth modulation effects of this compound on parasitic organisms like Trypanosoma brucei was not found in the performed searches. Research on the non-fluorinated N-acetyl-D-glucosamine shows that it is not internalized by T. brucei but can inhibit glucose uptake and induce a metabolic shift, thereby stimulating growth in vitro. nih.govcambridge.orgresearchgate.net However, equivalent studies using the fluorinated derivative have not been identified.
Research in Isolated Mammalian Cells and Tissues (In Vitro and Ex Vivo)
Research using N-[¹⁸F]fluoroacetyl-D-glucosamine ([¹⁸F]FAG) has focused on its potential as an imaging agent for cancerous tissues in mammalian models. nih.govosti.gov As a structural analogue of N-acetyl-D-glucosamine, [¹⁸F]FAG is investigated for its ability to trace biochemical processes related to hexosamine metabolism, which is often altered in tumors. nih.gov Hexosamines are essential components of macromolecules like membrane glycoproteins, which play a role in cancer biology. nih.govosti.gov
In vitro and ex vivo studies have been conducted using animal models to assess the biodistribution and tumor-localizing potential of [¹⁸F]FAG. In a study involving C3H/HeMsNRS mice with spontaneous hepatomas, tissue distribution was analyzed 60 minutes after injection. nih.gov The results showed a significantly high uptake of [¹⁸F]FAG in tumor tissue compared to other major organs, suggesting its utility for tumor imaging. nih.govosti.gov Furthermore, PET imaging studies in rabbits with VX-2 carcinoma successfully visualized the tumor, reinforcing the compound's potential. nih.gov Some research has noted that imaging with [¹⁸F]FAG in murine tumor models can result in moderate bone uptake. acs.orgescholarship.org
| Tissue (C3H/HeMsNRS Mice) | Mean Uptake (% dose/g) | Reference |
|---|---|---|
| Tumor (Hepatoma) | 5.16 | nih.gov |
| Liver | 3.71 | nih.gov |
| Kidney | 3.27 | nih.gov |
Incorporation into Cultured Cells and Biosynthetic Pathways
N-Fluoracetyl-D-glucosamine (GlcNAcF) serves as a metabolic precursor that can be incorporated into cellular biosynthetic pathways, albeit with different efficiency compared to its natural counterpart, N-acetyl-d-glucosamine (GlcNAc). Studies utilizing radiolabeled versions of both compounds, such as N-fluoroacetyl-d-[1-14C]glucosamine and N-acetyl-d-[1-14C]glucosamine, have demonstrated that GlcNAcF is actively taken up by cells and integrated into macromolecular products. mdpi.com
In models using rabbit tracheal explants, both GlcNAc and its fluorinated analog were shown to be precursors for the synthesis of several macromolecules, including a neutral glycoprotein (B1211001), two acidic glycoprotein fractions, and hyaluronic acid. mdpi.com However, the efficiency of incorporation into these products varies. Research indicates that N-Fluoracetyl-D-glucosamine is incorporated into hyaluronate less efficiently than N-acetyl-d-glucosamine, with maximal labeling occurring after 96 hours of incubation. mdpi.com
Table 1: Comparative Incorporation of Glucosamine (B1671600) Analogs into Hyaluronate
| Precursor Compound | Relative Incorporation Efficiency | Macromolecular Products Labeled |
|---|---|---|
| N-acetyl-d-glucosamine | Higher | Neutral glycoprotein, acidic glycoproteins, hyaluronic acid, glycosaminoglycans |
This table summarizes findings from studies comparing the biosynthetic utility of N-Fluoracetyl-D-glucosamine against its natural analog. Data sourced from reference mdpi.com.
Modulation of Cellular Processes (e.g., cell migration)
Current scientific literature does not provide specific research findings on the direct modulation of cellular processes such as cell migration by N-Fluoracetyl-D-glucosamine. While related compounds like glucosamine and other fluorinated sugars have been studied for their effects on cell adhesion and migration, dedicated studies on N-Fluoracetyl-D-glucosamine's role in these specific cellular activities are not available. researchcommons.org
Specific Enzyme/Pathway Perturbations in Cell Models
The incorporation of N-Fluoracetyl-D-glucosamine into biosynthetic pathways results in specific perturbations at the enzymatic level. A notable example is its effect on the susceptibility of hyaluronate to enzymatic degradation. mdpi.com When GlcNAcF is used as a precursor for hyaluronic acid synthesis, the resulting fluorinated analog demonstrates increased resistance to the enzyme hyaluronidase (B3051955). mdpi.com
Enzymatic degradation experiments on the labeled macromolecules produced in cell models showed that the presence of the N-fluoroacetyl side chains within the hyaluronate polymer appears to sterically or electronically hinder the action of hyaluronidase. mdpi.com This suggests that the substitution of an acetyl group with a fluoroacetyl group can significantly alter the properties of the resulting biopolymer, making it less susceptible to its natural catabolic enzymes. mdpi.com
Ex vivo Organ Culture Studies for Biosynthetic Pathways
Ex vivo organ culture provides a valuable model for studying the biosynthetic pathways involving N-Fluoracetyl-D-glucosamine in a system that retains tissue architecture. Studies on rabbit tracheal explants have been pivotal in elucidating the incorporation of this compound into glycosaminoglycans. mdpi.com
In these organ culture experiments, tracheal explants were incubated with radiolabeled N-fluoroacetyl-d-[1-14C]glucosamine. mdpi.com Following incubation for up to 96 hours, various soluble macromolecular products were isolated from the medium. mdpi.com Analysis revealed that the fluorinated precursor was successfully incorporated into multiple components, including hyaluronic acid and other glycosaminoglycan fractions. mdpi.com
Degradation of the isolated, radiolabeled hyaluronate component with a cocktail of glycosidases (including hyaluronidase, β-glucuronidase, and N-acetyl-β-hexosaminidase) yielded both N-acetyl-d-[1-14C]glucosamine and N-fluoroacetyl-d-[1-14C]glucosamine. mdpi.com This finding indicates that the N-fluoroacetyl group remains intact during biosynthesis and also suggests that some metabolic exchange of N-acetyl groups may occur within the cell. mdpi.com
Table 2: Macromolecules Labeled by Glucosamine Analogs in Rabbit Tracheal Explants
| Labeled Precursor | Neutral Glycoprotein | Acidic Glycoproteins | Hyaluronic Acid | Other Glycosaminoglycans |
|---|---|---|---|---|
| N-acetyl-d-[1-14C]glucosamine | ✓ | ✓ | ✓ | ✓ |
This table shows the range of macromolecules that become radioactively labeled when rabbit tracheal explants are incubated with either the natural or fluorinated glucosamine precursor, as detailed in reference mdpi.com.
Future Directions in N Fluoroacetyl D Glucosamin Research
Development of Novel Research Probes and Tracers for Glycobiology
A significant future direction for N-Fluoroacetyl-D-glucosamine research lies in the continued development of sophisticated probes and tracers for glycobiology, particularly for non-invasive imaging techniques like Positron Emission Tomography (PET). The radio-labeled variant, N-[¹⁸F]fluoroacetyl-D-glucosamine ([¹⁸F]-FAG), has already demonstrated its potential as a PET tracer for visualizing tumors and bacterial infections. nih.govnih.gov
Early studies showed that [¹⁸F]-FAG, a structural analog of N-acetyl-D-glucosamine, exhibits high uptake in cancerous tissues. nih.govosti.gov For instance, in mice with spontaneous hepatomas, tumor uptake of [¹⁸F]-FAG was significantly higher than in other tissues, including the liver and kidney, 60 minutes after injection. nih.gov This preferential accumulation makes it a promising candidate for cancer diagnosis. nih.govosti.gov
Furthermore, [¹⁸F]-FAG has shown a remarkable ability to distinguish between bacterial infections and sterile inflammation, a significant advantage over the most widely used PET tracer, 2-deoxy-2-[¹⁸F]-fluoro-D-glucose ([¹⁸F]-FDG). nih.govsemanticscholar.org While [¹⁸F]-FDG accumulates in both infected and inflamed tissues, studies in rat models demonstrated that [¹⁸F]-FAG selectively images bacterial infections. semanticscholar.org This specificity is likely due to the exploitation of glucosamine's presence in the bacterial cell wall. semanticscholar.org
Future research will likely focus on:
Enhancing Specificity and Affinity: Synthesizing second-generation FAG analogs with modified structures to improve targeting of specific cell types or enzymes. This involves creating multiply fluorinated versions or altering other functional groups to modulate protein affinity and metabolic stability. beilstein-journals.org
Multimodal Probes: Developing probes that combine PET imaging capabilities with other modalities, such as fluorescence, for correlative studies from the cellular to the whole-organism level. frontiersin.org
Expanding Applications: Investigating the use of [¹⁸F]-FAG and new derivatives for imaging other biological processes where GlcNAc metabolism is crucial, such as in neurodegenerative diseases or cardiovascular conditions. frontiersin.org
The development of these advanced probes, inspired by the success of [¹⁸F]-FAG, is a core objective in creating more precise diagnostic tools for personalized medicine. semanticscholar.org
Elucidation of Undiscovered Metabolic and Signaling Pathways
N-acetyl-D-glucosamine (GlcNAc) is a central molecule in cellular metabolism, feeding into the hexosamine biosynthesis pathway (HBP) to produce UDP-GlcNAc. oup.com This end-product is vital for the synthesis of glycoproteins and for a dynamic post-translational modification known as O-GlcNAcylation, where a single GlcNAc molecule is attached to serine and threonine residues of nuclear and cytoplasmic proteins. oup.commdpi.com This process modulates the function of numerous proteins, including transcription factors and enzymes, thereby influencing key signaling pathways. mdpi.com
A major future research avenue for this compound is to use it as a chemical tool to probe and potentially uncover new aspects of these pathways. The introduction of fluorine, the most electronegative element, can significantly alter the molecule's chemical properties and its interaction with enzymes and transporters.
Key research questions to be addressed include:
Metabolic Fate: How is this compound metabolized by cells? Is it a substrate for the enzymes in the HBP, such as the NagK kinase? Does it get converted to a fluorinated version of UDP-GlcNAc? Understanding its metabolic fate is crucial to interpreting its biological effects. Studies on related compounds have shown that N-acetylglucosamine kinase (Hxk1) is the first step in its metabolism, converting it to a 6-phosphate derivative. mdpi.com
Impact on O-GlcNAcylation: Can fluorinated UDP-GlcNAc be used by O-GlcNAc transferase (OGT) to modify proteins? If so, how does this "fluoro-glyco" modification affect protein stability, protein-protein interactions, and downstream signaling? Conversely, FAG could act as an inhibitor of key enzymes in the pathway, altering cellular processes. For example, GlcNAc itself is known to inhibit hexokinase, which in turn affects sugar metabolism and other pathways like the phenylpropanoid pathway in plants. acs.org
Signaling Molecule: Non-phosphorylated GlcNAc can act as an intracellular signaling molecule independent of its metabolism. mdpi.com Research is needed to determine if FAG can mimic or antagonize these signaling functions, potentially revealing new regulatory circuits. For instance, in the fungus Candida albicans, GlcNAc induces morphological changes and regulates gene expression through signaling pathways that are independent of cAMP. mdpi.com
By tracing the metabolic journey of FAG and observing its downstream consequences using techniques like metabolomics and proteomics, researchers can gain a more nuanced understanding of glucosamine (B1671600) metabolism and uncover previously unknown regulatory networks. acs.org
Advanced Computational Modeling and Simulation Approaches
Computational methods are becoming indispensable in glycoscience for understanding the structure, dynamics, and interactions of complex carbohydrates. researchgate.net Future research on this compound will heavily rely on advanced computational modeling and simulation to guide experimental work and interpret results.
Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations have already been used to study the parent molecule, N-acetyl-D-glucosamine (NAG), in solution. nih.gov These studies reveal preferred conformations and the intricate network of interactions with solvent molecules. nih.gov
Future computational efforts focused on FAG will likely involve:
Conformational Analysis: The fluorine atom can induce significant changes in the puckering of the pyranose ring and the orientation of the acetyl group due to stereoelectronic effects. Computational models can predict these conformational preferences, which are critical for its recognition by proteins. researchgate.net
Enzyme-Substrate Interactions: Docking studies and MD simulations can model how FAG interacts with the active sites of key enzymes like kinases, transferases, and hydrolases. pnas.org This can predict whether FAG will act as a substrate, an inhibitor, or not interact at all. Such simulations can validate experimental findings and explain the molecular basis for observed biological activity. pnas.org For example, computational modeling has been used to understand how mutations in proteins affect their ability to discriminate between glucose and N-acetyl-D-glucosamine. iastate.edu
Virtual Screening and Probe Design: Computational approaches can be used to screen virtual libraries of FAG derivatives to identify candidates with enhanced binding affinity or selectivity for a specific protein target. This rational design approach can accelerate the development of more effective probes and potential therapeutic agents, as has been demonstrated for other glycan-targeting compounds. researchgate.net
The synergy between computational modeling and experimental validation will be crucial for building a comprehensive understanding of FAG's behavior at a molecular level and for harnessing its potential in glycobiology.
Interdisciplinary Research Combining Synthesis, Biology, and Biophysics
The advancement of this compound research is inherently an interdisciplinary endeavor, requiring seamless collaboration between chemists, biologists, and biophysicists. researchgate.netunit.no Each discipline provides essential tools and perspectives needed to move from molecular design to biological application.
Synthesis (Chemistry): The creation of FAG and its analogs, especially those labeled with isotopes like ¹⁸F, is a significant challenge for synthetic organic chemistry. beilstein-journals.org Chemists must develop regio- and stereoselective methods to introduce fluorine atoms into the carbohydrate scaffold. beilstein-journals.orgfrontiersin.org Future work will focus on creating more efficient and scalable synthetic routes to produce a wider variety of fluorinated glucosamine derivatives for biological testing. frontiersin.org
Biology (Cell Biology & Biochemistry): Biologists are essential for evaluating the effects of these synthetic compounds in cellular and whole-organism models. This involves a wide range of techniques, including cell culture, metabolic labeling, enzymatic assays, and in vivo imaging. mdpi.com They investigate how FAG perturbs cellular processes like proliferation, signaling, and metabolism, and assess its efficacy as an imaging agent in animal models of disease. nih.govmdpi.com
Biophysics: Biophysical techniques are critical for characterizing the structural and dynamic consequences of fluorination. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, can be used to probe the local environment of the fluorine atom when FAG is bound to a protein, providing insights into molecular recognition. nih.gov Other techniques, such as X-ray crystallography and surface plasmon resonance, can provide detailed structural information and quantitative binding data for FAG-protein interactions. frontiersin.org
The successful development of [¹⁸F]-FAG as a PET tracer is a prime example of this interdisciplinary synergy, integrating complex organic synthesis, radiochemistry, and preclinical biological imaging. nih.govsemanticscholar.org Future progress will depend on strengthening these collaborations to tackle increasingly complex questions about the role of glycans in biology and to translate fundamental discoveries into practical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Fluoracetyl-D-glucosamine analogs, and how do reaction conditions influence fluorination efficiency?
- Methodological Answer : Fluorinated analogs are synthesized via deoxyfluorination of glucosazide thioglycoside intermediates. Key steps include:
- Protecting group strategies (e.g., thioglycosides) to stabilize reactive hydroxyl groups .
- Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to replace hydroxyl groups with fluorine at specific positions .
- Optimization of reaction temperature and solvent polarity (e.g., dichloromethane or acetonitrile) to minimize side reactions and improve yield .
Q. How can researchers validate the structural integrity of fluorinated N-acetyl-D-glucosamine derivatives?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorination sites and stereochemistry .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography (if crystals are obtainable) to resolve absolute configurations .
Q. What enzymatic assays are suitable for detecting N-Fluoracetyl-D-glucosamine activity in biological systems?
- Methodological Answer : Use chromogenic or fluorogenic substrates tailored to hexosaminidases:
- p-Nitrophenyl-N-acetyl-D-glucosaminide for high-throughput assays, but note interference from high blank values in serum samples .
- Morgan-Elson reaction for low-activity scenarios (e.g., Sanfilippo B disease), as it offers 5x higher sensitivity via chromogen absorption .
Advanced Research Questions
Q. How does fluorination at specific positions (e.g., C2, C4) alter the biological activity of N-acetyl-D-glucosamine in glycosidase inhibition?
- Methodological Answer : Fluorine's electronegativity and steric effects disrupt enzyme-substrate interactions:
- C2-fluorination mimics the transition state of glycosidic bond hydrolysis, enhancing inhibition of β-N-acetylhexosaminidases .
- C4-fluorination may reduce conformational flexibility, altering binding affinity in lectins or glycan-processing enzymes .
- Validate via enzyme kinetics (Km, Vmax) and molecular docking simulations .
Q. What experimental strategies address contradictions in fluorinated sugar activity across in vitro vs. cellular models?
- Methodological Answer : Discrepancies arise from differences in membrane permeability or metabolic stability:
- Prodrug approaches : Mask polar groups (e.g., acetylated precursors) to improve cellular uptake .
- Stability assays : Monitor intracellular degradation via LC-MS or radiolabeled tracers .
- Control experiments : Compare fluorinated analogs with non-fluorinated counterparts in parallel assays .
Q. How can researchers design fluorinated N-acetyl-D-glucosamine probes to study glycan-mediated signaling in live cells?
- Methodological Answer : Incorporate bioorthogonal handles (e.g., azide/alkyne tags) for click chemistry:
- Metabolic labeling : Feed cells fluorinated analogs with clickable tags to track incorporation into glycoconjugates .
- Imaging : Combine with fluorescent dyes (e.g., Cy5) for super-resolution microscopy of glycan distribution .
- Validation : Use glycoengineered cell lines (e.g., CRISPR-KO of specific glycosyltransferases) to confirm probe specificity .
Data Analysis & Reproducibility
Q. What statistical frameworks are recommended for interpreting variability in fluorinated sugar bioactivity datasets?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in synthesis or cell culture conditions:
- ICC (Intraclass Correlation Coefficient) : Quantify reproducibility across technical replicates (e.g., ICC >0.7 indicates high consistency) .
- CV% (Coefficient of Variation) : Differentiate within-assay (CV% WS) and between-assay (CV% BS) variability .
Q. How should conflicting results from fluorinated analog studies in bacterial vs. mammalian systems be reconciled?
- Methodological Answer : Differences often stem from divergent enzyme substrate specificities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
